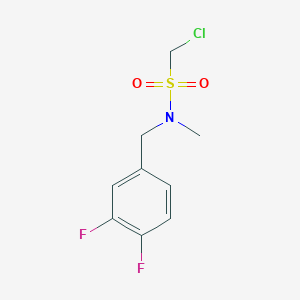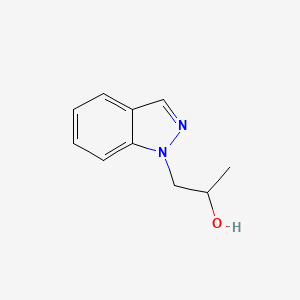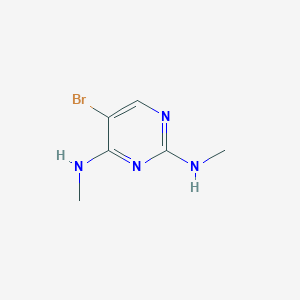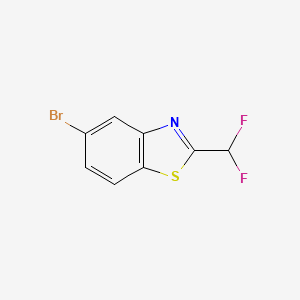![molecular formula C12H18Cl2N4 B13581519 4-[5-(pyridin-2-yl)-1H-imidazol-2-yl]butan-1-aminedihydrochloride](/img/structure/B13581519.png)
4-[5-(pyridin-2-yl)-1H-imidazol-2-yl]butan-1-aminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-(pyridin-2-yl)-1H-imidazol-2-yl]butan-1-aminedihydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and industry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(pyridin-2-yl)-1H-imidazol-2-yl]butan-1-aminedihydrochloride typically involves the formation of the imidazole ring followed by the introduction of the pyridine and butan-1-amine groups. One common method involves the reaction of pyridine-2-carbaldehyde with glyoxal and ammonia to form the imidazole ring. This intermediate is then reacted with butan-1-amine under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further improve the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-[5-(pyridin-2-yl)-1H-imidazol-2-yl]butan-1-aminedihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: N-oxides of the imidazole ring.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of 4-[5-(pyridin-2-yl)-1H-imidazol-2-yl]butan-1-aminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. It can also interact with cellular receptors and modulate signaling pathways, resulting in therapeutic effects such as anti-inflammatory and anti-cancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(5-benzo(1,3)dioxol-5-yl-4-pyridin-2-yl-1H-imidazol-2-yl)benzamide
- N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide
Uniqueness
4-[5-(pyridin-2-yl)-1H-imidazol-2-yl]butan-1-aminedihydrochloride is unique due to its specific combination of the imidazole and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .
Propriétés
Formule moléculaire |
C12H18Cl2N4 |
|---|---|
Poids moléculaire |
289.20 g/mol |
Nom IUPAC |
4-(5-pyridin-2-yl-1H-imidazol-2-yl)butan-1-amine;dihydrochloride |
InChI |
InChI=1S/C12H16N4.2ClH/c13-7-3-1-6-12-15-9-11(16-12)10-5-2-4-8-14-10;;/h2,4-5,8-9H,1,3,6-7,13H2,(H,15,16);2*1H |
Clé InChI |
WSBIDTPALUNHRJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CN=C(N2)CCCCN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-chloro-2-(phenylsulfanyl)phenyl]-2-phenylacetamide](/img/structure/B13581441.png)




![Methyl 2-[1-(aminomethyl)cyclobutyl]acetate](/img/structure/B13581469.png)





![5-Bromothieno[2,3-b]thiophene-2-carbaldehyde](/img/structure/B13581514.png)


